

Application Notes and Protocols for Cell Viability Assay with Martinostat Hydrochloride

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Compound of Interest

Compound Name: *Martinostat hydrochloride*

Cat. No.: *B10861700*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Martinostat hydrochloride is a potent, cell-permeable histone deacetylase (HDAC) inhibitor with significant activity against class I (HDACs 1, 2, 3) and class IIb (HDAC6) enzymes. By inhibiting HDACs, Martinostat promotes the hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression. This activity ultimately results in the induction of cell cycle arrest, apoptosis, and the suppression of tumor growth in various cancer models. These application notes provide a comprehensive overview of the use of **Martinostat hydrochloride** in cell viability assays, including detailed protocols and data presentation to guide researchers in their experimental design.

Data Presentation

The following tables summarize the inhibitory concentrations (IC₅₀) of **Martinostat hydrochloride** and other relevant HDAC inhibitors across various cancer cell lines, providing a comparative view of their cytotoxic effects.

Table 1: IC₅₀ Values of **Martinostat Hydrochloride** in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Assay Type	Citation
K562	Chronic Myeloid Leukemia	0.009	HDAC Activity Assay	[1]
HepG2	Liver Cancer	0.453 (72h)	CCK-8 Assay	[2]
Huh7	Liver Cancer	0.277 (72h)	CCK-8 Assay	[2]

Table 2: Comparative IC50 Values of Various HDAC Inhibitors

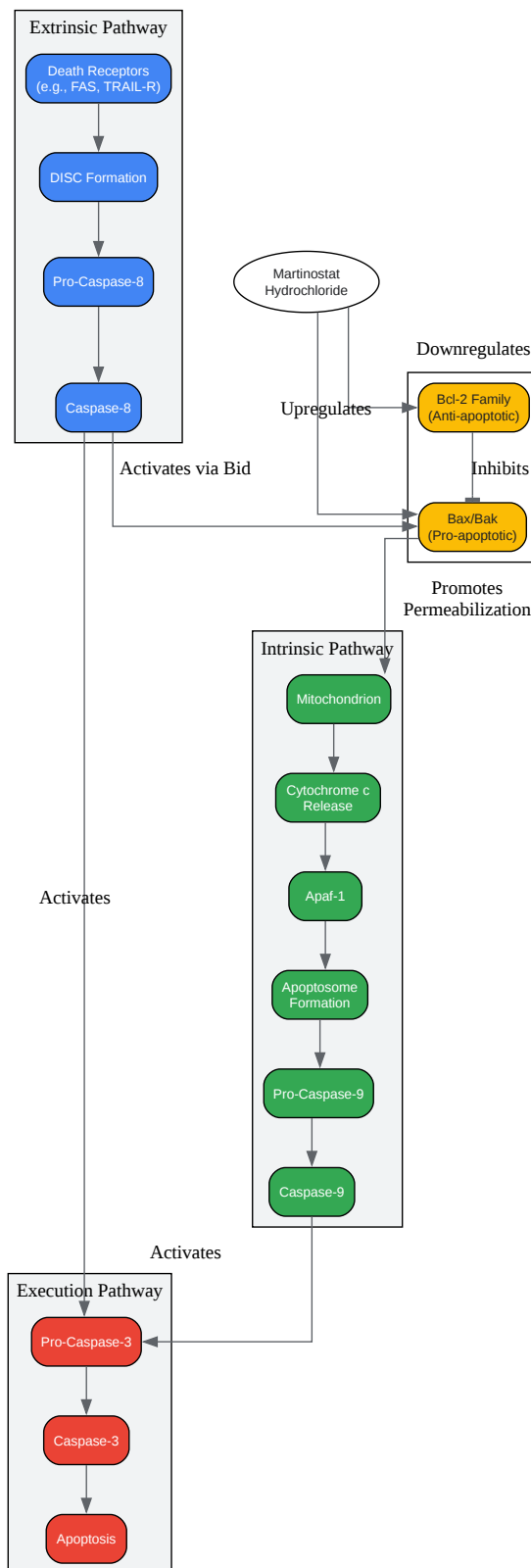
HDAC Inhibitor	Cell Line	Cancer Type	IC50 (μM)	Citation
Martinostat	K562	Chronic Myeloid Leukemia	0.009	[1]
SAHA (Vorinostat)	K562	Chronic Myeloid Leukemia	0.023	[1]
MGCD0103	HepG2	Liver Cancer	1.427 (48h)	[2]
MGCD0103	Huh7	Liver Cancer	0.920 (48h)	[2]
Panobinostat	DU145	Prostate Cancer	0.020	[3]
Panobinostat	PC-3	Prostate Cancer	0.010	[3]
Panobinostat	LNCaP	Prostate Cancer	0.010	[3]
Trichostatin A	CAT-MT	Feline Mammary Carcinoma	0.263	[4]
Quisinostat	A549	Lung Cancer	Not specified	[5]

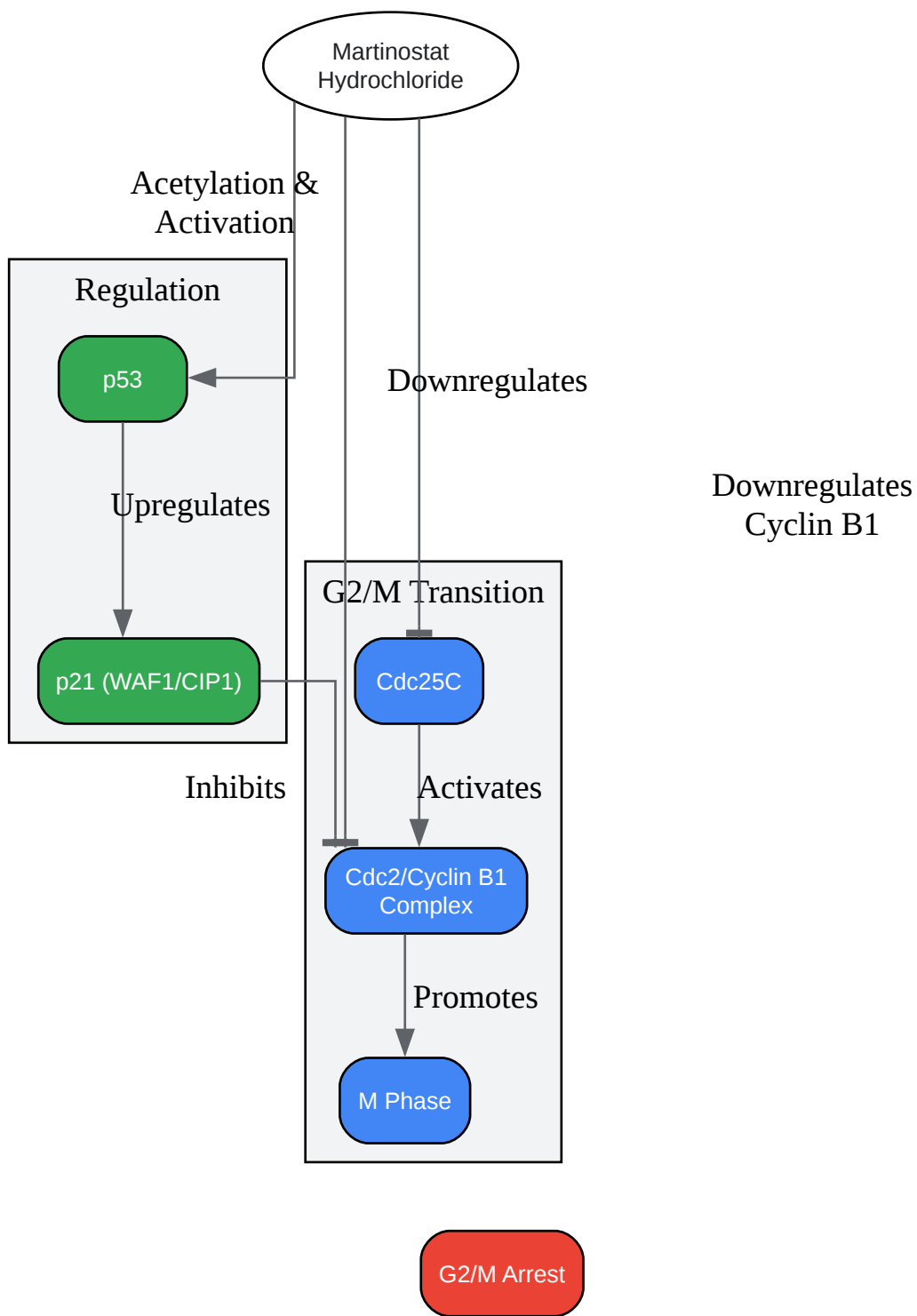
Signaling Pathways

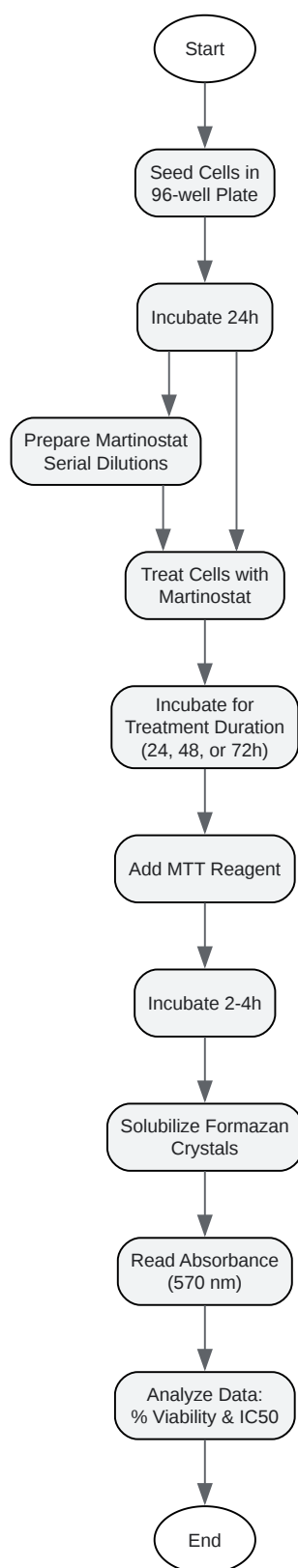
Martinostat hydrochloride exerts its cytotoxic effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis.

Apoptosis Signaling Pathway

HDAC inhibitors like Martinostat induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.







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- [5. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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